molecular formula C11H18ClNO B2869744 2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide CAS No. 1865447-54-6

2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide

Cat. No.: B2869744
CAS No.: 1865447-54-6
M. Wt: 215.72
InChI Key: LNJRNSOVGSCEMT-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide is an organic compound with a complex structure that includes a chloro group, a cyclopropylcyclobutyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with a suitable amine, such as (1-cyclopropylcyclobutyl)methylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of new amides or thioamides.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-methylphenyl)propanamide: Similar structure but with a different substituent on the amide nitrogen.

    2-Chloro-N-(cyclopropylmethyl)propanamide: Similar structure but with a simpler cyclopropyl group.

Uniqueness

2-Chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide is unique due to its cyclopropylcyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[(1-cyclopropylcyclobutyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c1-8(12)10(14)13-7-11(5-2-6-11)9-3-4-9/h8-9H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJRNSOVGSCEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCC1)C2CC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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